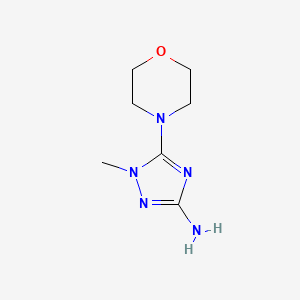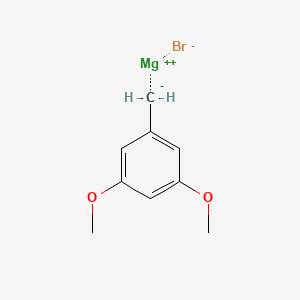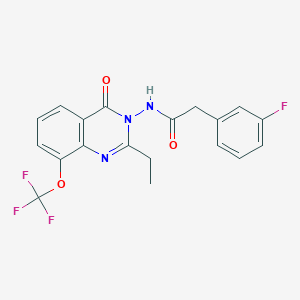
17-Methyl-Androstenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyl-Androstenone is a synthetic steroidal compound derived from androstenedione. It is known for its androgenic properties and is often used in scientific research to study hormonal pathways and their effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-Androstenone typically involves the methylation of androstenedione. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 17-Methyl-Androstenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives with altered biological activity.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives.
Reduction: Production of 17-hydroxy derivatives.
Substitution: Generation of various substituted androstenone derivatives with potential biological activities.
Scientific Research Applications
17-Methyl-Androstenone is widely used in scientific research due to its androgenic properties. Some of its applications include:
Chemistry: Studying the synthesis and reactivity of steroidal compounds.
Biology: Investigating hormonal pathways and their effects on cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and other medical conditions.
Industry: Used in the production of various steroidal drugs and supplements.
Mechanism of Action
The mechanism of action of 17-Methyl-Androstenone involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences various signaling pathways, including those related to cell growth and differentiation.
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrone, with similar androgenic properties.
Androstenediol: Another steroidal compound with both androgenic and estrogenic activities.
Androsterone: A metabolite of testosterone with weaker androgenic effects.
Uniqueness of 17-Methyl-Androstenone: this compound is unique due to its specific methylation at the 17th position, which alters its biological activity and receptor binding affinity compared to other similar compounds. This modification can result in distinct physiological effects and potential therapeutic applications.
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13,17-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h4,14,16-18H,5-12H2,1-3H3/t14-,16-,17-,18-,19+,20-/m0/s1 |
InChI Key |
XLIKQOJPSHZPTD-YFFHVDCVSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC1=CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
